molecular formula C16H23FN2O3 B2517464 1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea CAS No. 2309774-02-3

1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Cat. No.: B2517464
CAS No.: 2309774-02-3
M. Wt: 310.369
InChI Key: RHVPOOTWHFEHPS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a fluorobenzyl group, a hydroxyethoxy group, and a cyclopentylmethylurea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Fluorobenzyl Intermediate: The reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as sodium azide, to form 4-fluorobenzyl azide.

    Cyclopentyl Intermediate Synthesis: The reaction of cyclopentylamine with ethylene oxide to form 1-(2-hydroxyethoxy)cyclopentylamine.

    Urea Formation: The final step involves the reaction of 4-fluorobenzyl azide with 1-(2-hydroxyethoxy)cyclopentylamine in the presence of a suitable catalyst to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group can enhance binding affinity to target proteins, while the hydroxyethoxy and cyclopentylmethylurea moieties can modulate the compound’s overall activity and selectivity. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
  • 1-(4-Methylbenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
  • 1-(4-Bromobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c17-14-5-3-13(4-6-14)11-18-15(21)19-12-16(22-10-9-20)7-1-2-8-16/h3-6,20H,1-2,7-12H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPOOTWHFEHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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